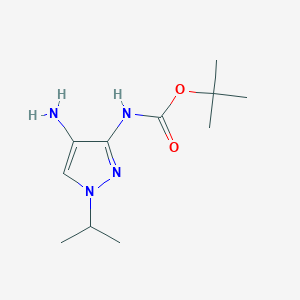![molecular formula C13H14FNOS B11737054 [(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11737054.png)
[(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine is an organic compound that features a thiophene ring substituted with a fluorine atom and a methoxyphenyl group
Preparation Methods
The synthesis of [(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the reduction of Schiff bases, where sodium borohydride is used as a reducing agent .
Chemical Reactions Analysis
[(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the aromatic ring, respectively. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Scientific Research Applications
[(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of [(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s electronic properties, affecting its binding affinity to various receptors and enzymes. The thiophene ring can participate in π-π interactions, enhancing its activity in biological systems .
Comparison with Similar Compounds
[(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine can be compared with other thiophene derivatives, such as:
[(5-ethylthiophen-2-yl)methyl][(4-fluorophenyl)methyl]amine: This compound has an ethyl group instead of a fluorine atom, which can alter its reactivity and biological activity.
[(4-fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amine: The presence of a methyl group instead of a methoxy group can affect its solubility and interaction with biological targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H14FNOS |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C13H14FNOS/c1-16-11-4-2-10(3-5-11)8-15-9-12-6-7-13(14)17-12/h2-7,15H,8-9H2,1H3 |
InChI Key |
ZMJILTYDGZISGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736988.png)

![N-[(2,5-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11737008.png)
![3-{[(2,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11737009.png)
![4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11737025.png)

![1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11737045.png)
![3-Amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile](/img/structure/B11737052.png)
![[(3,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11737053.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737056.png)
amine](/img/structure/B11737058.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11737060.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11737068.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11737071.png)
